molecular formula C12H25NO B14249386 Nonanamide, 2-propyl- CAS No. 219908-05-1

Nonanamide, 2-propyl-

Cat. No.: B14249386
CAS No.: 219908-05-1
M. Wt: 199.33 g/mol
InChI Key: OFQRNESBICPOHR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nonanamide, 2-propyl- typically involves the reaction of nonanoic acid with 2-propylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of Nonanamide, 2-propyl-.

Industrial Production Methods

In an industrial setting, the production of Nonanamide, 2-propyl- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Nonanamide, 2-propyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert Nonanamide, 2-propyl- to its corresponding amine or alcohol derivatives.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different substituted amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted amides.

Scientific Research Applications

Nonanamide, 2-propyl- has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

    Industry: Nonanamide, 2-propyl- is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of Nonanamide, 2-propyl- involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist of certain receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Nonanamide: A simpler amide with a similar structure but without the 2-propyl group.

    Pelargonamide: Another amide with a similar carbon chain length but different substituents.

    Nonivamide: A capsaicinoid with a similar amide structure but different functional groups.

Uniqueness

Nonanamide, 2-propyl- is unique due to the presence of the 2-propyl group, which imparts distinct chemical and physical properties

Properties

CAS No.

219908-05-1

Molecular Formula

C12H25NO

Molecular Weight

199.33 g/mol

IUPAC Name

2-propylnonanamide

InChI

InChI=1S/C12H25NO/c1-3-5-6-7-8-10-11(9-4-2)12(13)14/h11H,3-10H2,1-2H3,(H2,13,14)

InChI Key

OFQRNESBICPOHR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(CCC)C(=O)N

Origin of Product

United States

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